molecular formula C9H9IO B6233936 2-(3-iodophenyl)propanal CAS No. 1935587-14-6

2-(3-iodophenyl)propanal

Cat. No. B6233936
CAS RN: 1935587-14-6
M. Wt: 260.1
InChI Key:
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Description

“2-(3-iodophenyl)propanal” is a compound that contains an iodophenol group . An iodophenol is any organoiodide of phenol that contains one or more covalently bonded iodine atoms . There are five basic types of iodophenols (mono- to pentaiodophenol) and 19 different iodophenols in total when positional isomerism is taken into account . Iodophenols are produced by electrophilic halogenation of phenol with iodine .


Synthesis Analysis

The synthesis of phenols can be achieved through several laboratory methods such as an ester rearrangement in the Fries rearrangement, a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of propanal has been determined using powder X-ray diffraction (PXRD), where this common laboratory aldehyde is measured to crystallise in spacegroup P 21/ a, Z = 4 with a unit cell a = 8.9833 (6) Å, b = 4.2237 (2) Å, c = 9.4733 (6) Å and β = 97.508 (6)°, resulting in a volume of 356.37 (4) Å 3 at 100 K and atmospheric pressure . The thermal expansion observed from 100 K until the sample melted (∼164 K) was found to be anisotropic .


Chemical Reactions Analysis

Propanal decomposition at the initial stages of pyrolysis occurs through four unimolecular barrierless reactions to form CHO + C 2 H 5, CH 2 CHO + CH 3, CH 3 CHCHO + H, and CH 3 CH 2 CO + H, and a termolecular pathway leading to the formation of C 2 H 4 + CO + H 2 .


Physical And Chemical Properties Analysis

The understanding of physical properties of organic compounds, for instance boiling point (b.p.), molecular polarity and solubility, is very important . Those physical properties are essentially determined by the intermolecular forces involved .

Safety and Hazards

The safety data sheet for propanal indicates that it is a highly flammable liquid and vapor. It causes serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The investigated temperature regime correlates to astronomical surfaces, including outer Solar System bodies and interstellar dust mantles, where propanal is thought to be generated by energetic processing of composite molecular ices . Results from the structure determination were applied to model propanal ice using periodic density functional theory for the calculation of intermolecular frequencies, where the simulated far-infrared spectrum of solid propanal can now be used for future molecular astronomy .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-iodophenyl)propanal involves the conversion of 3-iodobenzaldehyde to the desired product through a series of reactions.", "Starting Materials": [ "3-iodobenzaldehyde", "propanal", "sodium borohydride", "acetic acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Reduction of 3-iodobenzaldehyde with sodium borohydride in the presence of acetic acid to yield 3-iodobenzyl alcohol.", "Step 2: Protection of the hydroxyl group in 3-iodobenzyl alcohol with diethyl ether and sodium hydroxide to form the corresponding ether.", "Step 3: Oxidation of the ether with sodium chlorite in the presence of acetic acid to yield 2-(3-iodophenyl)propanal." ] }

CAS RN

1935587-14-6

Molecular Formula

C9H9IO

Molecular Weight

260.1

Purity

95

Origin of Product

United States

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